molecular formula C9H14N2O3 B14879070 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

Cat. No.: B14879070
M. Wt: 198.22 g/mol
InChI Key: IBBMKCCAOBCDNA-UHFFFAOYSA-N
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Description

4-Methyl-9-oxa-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its simplicity and efficiency in constructing the spirocyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the active site of the protein, blocking its function and thereby inhibiting the growth of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows for a high degree of specificity and affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-9-oxa-1,4-diazaspiro[55]undecane-2,5-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C9H14N2O3/c1-11-6-7(12)10-9(8(11)13)2-4-14-5-3-9/h2-6H2,1H3,(H,10,12)

InChI Key

IBBMKCCAOBCDNA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2(C1=O)CCOCC2

Origin of Product

United States

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